ITK inhibitor
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KIN001-127 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of specific precursors under controlled conditions.
Functional group introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and sulfonation.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of KIN001-127 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
KIN001-127 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
KIN001-127 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of interleukin-2-inducible T-cell kinase and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of interleukin-2-inducible T-cell kinase in immune cell signaling and function.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
KIN001-127 exerts its effects by inhibiting interleukin-2-inducible T-cell kinase, a key enzyme involved in T-cell receptor signaling. This inhibition disrupts the downstream signaling pathways, leading to reduced T-cell activation and proliferation. The molecular targets and pathways involved include the inhibition of phosphorylation of specific tyrosine residues on interleukin-2-inducible T-cell kinase, ultimately affecting the activation of transcription factors and cytokine production .
Comparison with Similar Compounds
Similar Compounds
Pamapimod: Another small molecule inhibitor targeting p38 mitogen-activated protein kinase, used in the treatment of inflammatory diseases.
Pioglitazone: A thiazolidinedione used primarily in the treatment of type 2 diabetes, with anti-inflammatory properties.
Uniqueness
KIN001-127 is unique due to its specific inhibition of interleukin-2-inducible T-cell kinase, which plays a crucial role in T-cell receptor signaling. This specificity makes it a valuable tool for studying immune cell signaling and a potential therapeutic agent for targeting immune-related diseases .
Properties
CAS No. |
439574-61-5 |
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Molecular Formula |
C31H39N5O4S2 |
Molecular Weight |
609.8 g/mol |
IUPAC Name |
N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3-methylbutan-2-ylamino)methyl]benzamide |
InChI |
InChI=1S/C31H39N5O4S2/c1-19(2)21(4)32-17-23-7-9-24(10-8-23)29(38)34-31-33-18-28(42-31)41-27-16-25(26(40-6)15-20(27)3)30(39)36-13-11-35(12-14-36)22(5)37/h7-10,15-16,18-19,21,32H,11-14,17H2,1-6H3,(H,33,34,38) |
InChI Key |
RRHONYZEMUNMJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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